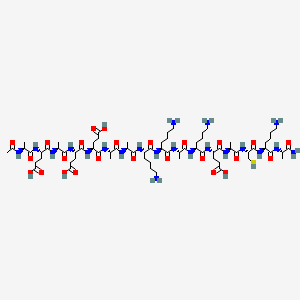

![molecular formula C26H21F3O3 B605415 (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid CAS No. 865231-46-5](/img/structure/B605415.png)

(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid

Übersicht

Beschreibung

AMG 837 is a potent, orally bioavailable partial agonist at GPR40 (FFAR1; EC50 = 13 nM) that is highly selective over GPR41, GPR43, and GPR120 (EC50 > 10,000 nM) in a calcium flux assay using CHO cells transfected with the human receptor. GPR40 is a G protein-coupled free fatty acid receptor localized mainly on pancreatic islet cells that activates the Gq signaling pathway. In rats, AMG 837 increases insulin release when glucose levels are elevated, but it failed to do so in healthy volunteers during Phase I clinical trials.

AMG-837 is a potent partial agonist of GPR40 (FFAR1) that is highly selective over GPR41, GPR43, and GPR120. GPR40 is a G protein-coupled free fatty acid receptor localized mainly on pancreatic islet cells that activates the Gq signaling pathway. AMG 837 increases insulin release when glucose levels are elevated, but it failed to do so in healthy volunteers during Phase I clinical trials.

Wissenschaftliche Forschungsanwendungen

GPR40/FFA1 Agonist

AMG-837 is a potent partial agonist of GPR40 (also known as FFA1). It has been shown to activate GPR40 in cell-based assays and isolated islets . The activity of AMG-837 on GPR40 was characterized through GTPγS binding, inositol phosphate accumulation, and Ca2+ flux assays .

Enhancement of Insulin Secretion

AMG-837 has been found to potentiate glucose-stimulated insulin secretion in vitro and in vivo . This effect was not observed in islets from GPR40 knockout mice, indicating that the effect is mediated through GPR40 .

Lowering of Glucose Levels

AMG-837 has been shown to lower glucose excursions and increase glucose-stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats . The improvement in glucose excursions persisted following daily dosing of AMG-837 for 21 days in Zucker fatty rats .

Potential Treatment for Type 2 Diabetes

Due to its effects on insulin secretion and glucose levels, AMG-837 has been proposed as a potential treatment for type 2 diabetes .

Synthesis and Chemical Research

The synthesis of AMG-837 has been studied, with a focus on the enantioselective synthetic route to this potent GPR40 agonist . This research could have implications for the development of other similar compounds.

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and drug metabolism of AMG-837 have been studied, providing valuable information about how this compound is processed in the body .

Wirkmechanismus

Target of Action

AMG-837, also known as (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a partial agonist of the GPR40 receptor , also known as FFAR1 . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

AMG-837 interacts with the GPR40 receptor, leading to the activation of this receptor It has been found to increase glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner .

Biochemical Pathways

The activation of the GPR40 receptor by AMG-837 leads to an increase in inositol phosphate accumulation and calcium flux . This results in the potentiation of glucose-stimulated insulin secretion, both in vitro and in vivo .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AMG-837 are not readily available, it is noted that AMG-837 is highly lipophilic (cLog P = 7.6) and likely to have significant CNS exposure . This suggests that the compound may be well-absorbed and distributed throughout the body, including the central nervous system.

Result of Action

The primary result of AMG-837’s action is the potentiation of glucose-stimulated insulin secretion . This leads to lowered glucose excursions and increased insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats . The improvement in glucose excursions persists following daily dosing of AMG-837 for 21 days in Zucker fatty rats .

Eigenschaften

IUPAC Name |

(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPNBMMVVZRSGH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676764 | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid | |

CAS RN |

865231-46-5 | |

| Record name | AMG-837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.